2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide
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Overview
Description
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide is a chemical compound with the molecular formula C17H12Cl2N2O2 and a molecular weight of 347.2 g/mol. This compound is part of the quinoline family, which is known for its significant biological and pharmaceutical activities . The quinoline framework is frequently found in bioactive natural products, pharmaceuticals, materials, and agrochemicals .
Preparation Methods
The synthesis of 2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound can vary, but the general approach involves the coupling of a halogenated quinoline derivative with a suitable boronic acid or ester .
Chemical Reactions Analysis
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular halogens, acyl halides, and N-halosuccinimides . For example, the iron-catalyzed chlorination or bromination of quinoline at the C5 position using sodium halides at room temperature is an efficient method for halogenation .
Scientific Research Applications
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various biologically active compounds . In biology and medicine, quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . This compound can also be used in the development of fluorescent sensors and as a tubulin polymerization inhibitor .
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, the iron-catalyzed halogenation of quinoline derivatives at the C5 position is believed to proceed through a single electron transfer mechanism . The specific molecular targets and pathways involved in the biological activity of this compound can vary depending on its specific application and the nature of the target molecules .
Comparison with Similar Compounds
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide can be compared with other similar compounds, such as other halogenated quinoline derivatives . These compounds share a common quinoline framework but differ in the nature and position of the substituents on the quinoline ring . For example, compounds like 8-aminoquinoline and its derivatives have been extensively studied for their biological activities and synthetic applications . The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties .
Properties
IUPAC Name |
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-12-7-10-3-2-6-20-16(10)15(9-12)21-17(22)13-5-4-11(18)8-14(13)19/h2-9H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWNIWYRAIFEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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